Thiazolo[4,5-d]pyridazin-7(6H)-one
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Overview
Description
Thiazolo[4,5-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused thiazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiazole or pyridazine rings .
Scientific Research Applications
Thiazolo[4,5-d]pyridazin-7(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Thiazolo[4,5-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and cell division . The compound binds to the enzyme, preventing it from performing its function, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-one: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Thiazolo[5,4-d]thiazole: Features a fused thiazole-thiazole ring system and is known for its photocatalytic properties.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Uniqueness
Thiazolo[4,5-d]pyridazin-7(6H)-one is unique due to its specific ring fusion and the resulting electronic properties
Properties
IUPAC Name |
6H-[1,3]thiazolo[4,5-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3OS/c9-5-4-3(1-7-8-5)6-2-10-4/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQKVGBFBMOPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C2=C1N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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